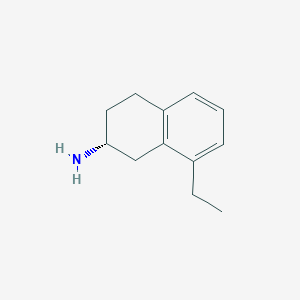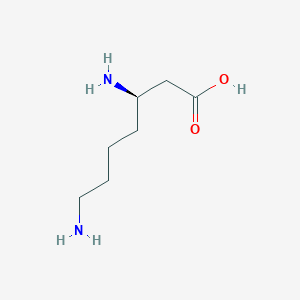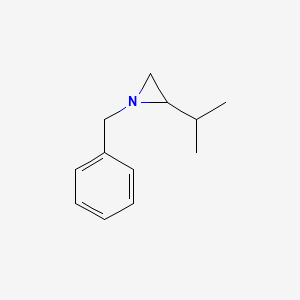
(R)-8-Ethyl-1,2,3,4-tetrahydronaphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-8-Ethyl-1,2,3,4-tetrahydronaphthalen-2-amine is an organic compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of an ethyl group at the 8th position and an amine group at the 2nd position of the tetrahydronaphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-Ethyl-1,2,3,4-tetrahydronaphthalen-2-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding naphthalene derivative. For example, the reduction of 8-ethyl-2-nitronaphthalene using hydrogen gas in the presence of a palladium catalyst can yield ®-8-Ethyl-1,2,3,4-tetrahydronaphthalen-2-amine. The reaction is typically carried out under mild conditions, with the temperature maintained at around 25-30°C and the pressure at 1-2 atm.
Industrial Production Methods
In an industrial setting, the production of ®-8-Ethyl-1,2,3,4-tetrahydronaphthalen-2-amine may involve more scalable and cost-effective methods. One such method is the catalytic hydrogenation of 8-ethyl-2-nitronaphthalene using a continuous flow reactor. This approach allows for better control over reaction parameters and higher yields. The use of a nickel-based catalyst can also be considered for large-scale production due to its cost-effectiveness and availability.
Análisis De Reacciones Químicas
Types of Reactions
®-8-Ethyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding naphthalene derivative.
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions are typically carried out in acidic or basic media.
Reduction: Hydrogen gas (H₂) in the presence of palladium (Pd) or nickel (Ni) catalysts is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides, with the reactions carried out in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: The major product is 8-ethyl-2-naphthylamine.
Reduction: The major product is a more saturated tetrahydronaphthalene derivative.
Substitution: The major products are various substituted tetrahydronaphthalenes, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
®-8-Ethyl-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-8-Ethyl-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
8-Ethyl-1,2,3,4-tetrahydronaphthalen-2-amine: The racemic mixture of the compound.
8-Ethyl-1,2,3,4-tetrahydronaphthalen-2-ol: A similar compound with a hydroxyl group instead of an amine group.
8-Ethyl-1,2,3,4-tetrahydronaphthalen-2-carboxylic acid: A similar compound with a carboxylic acid group.
Uniqueness
®-8-Ethyl-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its specific stereochemistry and the presence of an ethyl group at the 8th position. This configuration can lead to distinct chemical and biological properties compared to its racemic mixture or other similar compounds. The presence of the amine group also allows for a wide range of chemical modifications, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
(2R)-8-ethyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C12H17N/c1-2-9-4-3-5-10-6-7-11(13)8-12(9)10/h3-5,11H,2,6-8,13H2,1H3/t11-/m1/s1 |
Clave InChI |
NTIDKNQNXPMBJU-LLVKDONJSA-N |
SMILES isomérico |
CCC1=CC=CC2=C1C[C@@H](CC2)N |
SMILES canónico |
CCC1=CC=CC2=C1CC(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11917502.png)


![Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate](/img/structure/B11917526.png)



![(5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11917548.png)

![5H-Pyrrolo[3,4-f]benzoxazole](/img/structure/B11917563.png)


